4-(1H-吲唑-1-基)苯酚

概述

描述

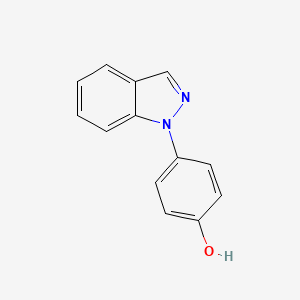

4-(1H-indazol-1-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. It consists of a benzene ring linked to an indazole ring through a carbon-carbon bond. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

科学研究应用

4-(1H-indazol-1-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用机制

Target of Action

The primary target of 4-(1H-indazol-1-yl)phenol is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation .

Mode of Action

These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The interaction with iNOS could potentially alter the production of NO, influencing immune response and inflammation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indazol-1-yl)phenol typically involves the Ullmann reaction, where p-bromoanisole and imidazole are used as starting materials. The reaction is carried out in the presence of a catalyst, alkali, and a reaction solvent. After the reaction, the product is extracted, and the organic phase is treated with saturated salt water, stirred, separated, dried, and crystallized using methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole. This intermediate is then demethylated using boron tribromide, followed by recrystallization to yield 4-(1H-indazol-1-yl)phenol .

Industrial Production Methods

Industrial production methods for 4-(1H-indazol-1-yl)phenol are similar to the laboratory synthesis but are scaled up to meet market demands. The process involves the same Ullmann reaction and subsequent steps, with optimizations for higher yield and purity.

化学反应分析

Types of Reactions

4-(1H-indazol-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

相似化合物的比较

Similar Compounds

- 4-(1H-imidazol-1-yl)phenol

- 1-(4-hydroxyphenyl)imidazole

- 1-(4-methoxyphenyl)-1H-imidazole

Uniqueness

4-(1H-indazol-1-yl)phenol is unique due to its specific structure, which combines the properties of both indazole and phenol. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in medicinal chemistry .

生物活性

Overview

4-(1H-indazol-1-yl)phenol, an organic compound belonging to the class of phenylimidazoles, has garnered attention for its diverse biological activities. This compound features a benzene ring linked to an indazole ring, and its potential therapeutic applications span various fields, including oncology and neurology.

The primary target of 4-(1H-indazol-1-yl)phenol is inducible nitric oxide synthase (iNOS) , which plays a crucial role in inflammation and cancer progression. The compound exhibits its biological effects through several mechanisms:

- Inhibition of iNOS : By inhibiting iNOS, 4-(1H-indazol-1-yl)phenol may reduce the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes.

- Anticancer Activity : Research indicates that derivatives of indazole, including 4-(1H-indazol-1-yl)phenol, can act as inhibitors of specific kinases associated with cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have demonstrated that certain substitutions on the phenyl ring enhance the compound's potency against fibroblast growth factor receptor 1 (FGFR1), with some derivatives showing IC50 values as low as 5.5 nM .

Biological Activity and Applications

The biological activity of 4-(1H-indazol-1-yl)phenol has been evaluated in various contexts:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indazole derivatives. For example:

- FGFR Inhibition : Compounds related to 4-(1H-indazol-1-yl)phenol have been shown to inhibit FGFRs effectively, which are often overexpressed in cancers. The presence of specific substituents on the phenyl ring significantly influences their inhibitory activity .

Anti-inflammatory Effects

The compound's ability to inhibit iNOS suggests potential applications in treating inflammatory diseases. By reducing nitric oxide levels, it may alleviate symptoms associated with chronic inflammation.

TRPV1 Antagonism

Research has indicated that certain indazole derivatives can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. These compounds exhibited potent antagonistic activity in vitro and demonstrated anti-nociceptive effects in vivo .

Case Studies and Research Findings

Several case studies illustrate the biological activities of 4-(1H-indazol-1-yl)phenol and its derivatives:

属性

IUPAC Name |

4-indazol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPHYKAOPBRCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。